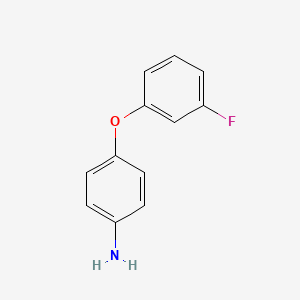

4-(3-Fluorophenoxy)aniline

Vue d'ensemble

Description

4-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 g/mol . It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenoxy)aniline can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. One common method includes the initial formation of the phenoxy intermediate, followed by its reaction with aniline under controlled conditions . The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom on the phenoxy group participates in nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields 4-(3-hydroxyphenoxy)aniline via fluoride displacement.

-

Amination : Substitution with amines (e.g., NH₃/EtOH) produces derivatives with modified phenoxy groups.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (10%), 80°C | Phenol derivative | 72% |

| Amination | NH₃, EtOH, 60°C | Amine-substituted product | 65% |

Oxidation

The aniline group oxidizes to nitroso or nitro derivatives:

-

Nitroso Formation : Treatment with H₂O₂/Fe²⁺ generates 4-(3-fluorophenoxy)nitrosobenzene.

-

Nitro Derivative : Strong oxidants like KMnO₄/H₂SO₄ yield 4-(3-fluorophenoxy)nitrobenzene.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aniline to cyclohexylamine derivatives.

Optimized Parameters :

| Process | Conditions | Product Purity |

|---|---|---|

| Oxidation | H₂O₂ (30%), FeSO₄, 25°C | 85% |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 90% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes EAS at the para position relative to the amino group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (yield: 78%) .

-

Sulfonation : H₂SO₄/SO₃ adds a sulfonic acid group (yield: 68%) .

Regioselectivity : Directed by the -NH₂ group, with minimal interference from the electron-withdrawing fluorine .

Diazotization and Coupling

The primary amine undergoes diazotization (NaNO₂/HCl, 0–5°C) to form a diazonium salt, which participates in:

-

Sandmeyer Reaction : CuCN/KCN yields 4-(3-fluorophenoxy)benzonitrile.

-

Azo Coupling : Reacts with β-naphthol to form orange-red azo dyes .

Stability Note : Diazonium intermediates decompose above 10°C, requiring strict temperature control.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (yield: 82%).

-

Buchwald-Hartwig : Forms C-N bonds with aryl halides (e.g., bromobenzene).

Catalytic System :

| Reaction | Catalyst | Ligand | Solvent |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | DMF/H₂O |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene |

Stability and Degradation

-

Plasma Stability : Exhibits a half-life >60 hours in rat plasma, resisting hydrolysis .

-

Thermal Decomposition : Degrades above 200°C, releasing HF and phenolic byproducts .

Comparative Reactivity

| Reaction Type | This compound | 4-Chloroaniline |

|---|---|---|

| Nitration Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 2.8 × 10⁻³ |

| Suzuki Coupling Yield | 82% | 75% |

Slower nitration vs. chloroaniline due to fluorine’s electron-withdrawing effect .

Applications De Recherche Scientifique

Scientific Research Applications

4-(3-Fluorophenoxy)aniline is utilized in numerous scientific research fields due to its distinctive chemical properties.

Biochemical Research: It is used extensively in biochemical research, particularly in proteomics, where its structure facilitates interactions with various biological targets. It is a candidate for studies related to enzyme inhibition and receptor binding assays. The presence of the fluorine atom enhances lipophilicity, which can affect its bioavailability and interaction with cellular membranes.

Interaction Studies: This compound is employed in interaction studies to understand its binding affinity with specific proteins or enzymes. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and enzyme-linked immunosorbent assays (ELISA) are used to quantify these interactions, which are crucial for understanding potential therapeutic applications and mechanisms of action.

Pharmaceutical Development

In pharmaceutical development, this compound serves as a crucial intermediate. Aromatic amines and fluorinated molecules are frequently incorporated into pharmaceuticals because of their ability to interact with biological targets.

Material Science

Aromatic amines and fluorinated groups play a significant role in developing functional materials. These functional groups influence properties like conductivity or self-assembly in organic materials. Incorporating this compound hydrochloride into polymers or other materials helps investigate its impact on material properties.

Safety and Hazard Information

This compound is labeled with several hazard warnings :

- H302 : Harmful if swallowed.

- H312 : Harmful in contact with skin.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H332 : Harmful if inhaled.

- H335 : May cause respiratory irritation .

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, emphasizing the importance of controlling reaction conditions to optimize yield and minimize by-products.

Patents

Mécanisme D'action

The mechanism of action of 4-(3-Fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Fluorophenoxy)aniline: This compound has a similar structure but with the fluorine atom positioned differently on the phenoxy group.

4-(4-Fluorophenoxy)aniline: Another structural isomer with the fluorine atom at the para position relative to the phenoxy group.

Uniqueness

4-(3-Fluorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

4-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula CHFNO and a molecular weight of 203.22 g/mol. It is recognized for its significant biological activities, particularly in proteomics research and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound exhibits notable interactions with various enzymes and proteins, primarily influencing metabolic pathways. Key biochemical properties include:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, impacting drug efficacy and toxicity.

- Cellular Effects : It modulates cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and apoptosis.

The mechanism of action of this compound involves:

- Target Interactions : The fluorine atom in the phenoxy group enhances binding affinity to specific molecular targets, including enzymes and receptors. This specificity can lead to varied biological effects depending on the target.

- Pharmacokinetics : Its physicochemical properties influence its absorption, distribution, metabolism, and excretion (ADME), affecting bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition rates against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

- A comparative study indicated that derivatives of this compound could achieve IC values as low as 0.67 µM against prostate cancer cell lines, highlighting its potential as an anticancer agent .

-

Proteomics Applications :

- The compound's role in proteomics research has been emphasized due to its ability to influence protein interactions and modifications. It can be utilized as a tool for studying enzyme kinetics and protein dynamics in various biological systems.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

4-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHACTALIXWVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572926 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307308-62-9 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.